![molecular formula C20H17FN2O B12607645 Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- CAS No. 897015-75-7](/img/structure/B12607645.png)
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring, an acetamide group, a fluorophenyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- typically involves the reaction of 3-fluorobenzylamine with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzeneacetamides.
Applications De Recherche Scientifique
Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-
- Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(2-pyridinyl)-
Comparison: Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)- is unique due to the position of the pyridinyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different pyridinyl positions, this compound may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
897015-75-7 |
|---|---|
Formule moléculaire |
C20H17FN2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-2-(4-pyridin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C20H17FN2O/c21-19-3-1-2-16(12-19)14-23-20(24)13-15-4-6-17(7-5-15)18-8-10-22-11-9-18/h1-12H,13-14H2,(H,23,24) |
Clé InChI |
LWCHEVSSJVRFRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CNC(=O)CC2=CC=C(C=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


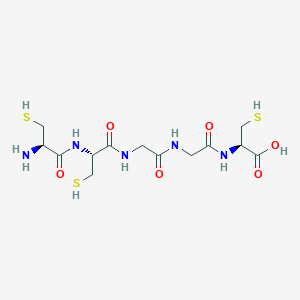
![2-(Chloromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine;hydrochloride](/img/structure/B12607582.png)
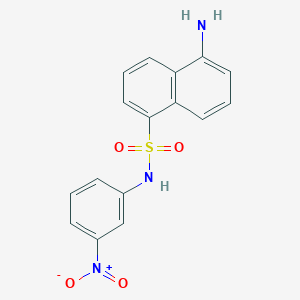
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
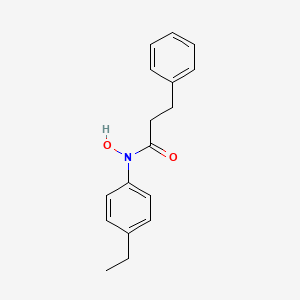
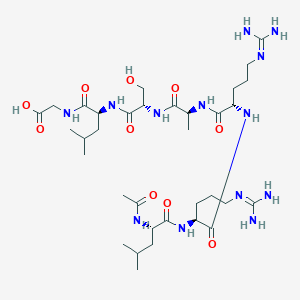
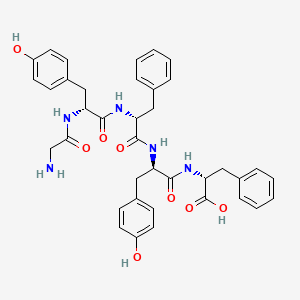
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
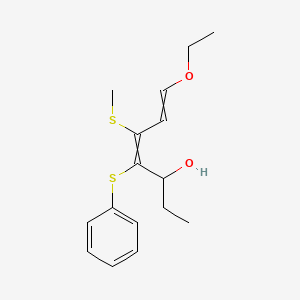

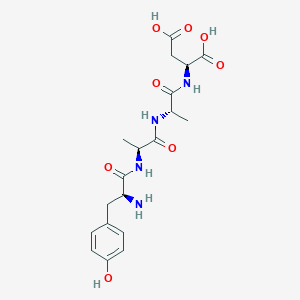
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
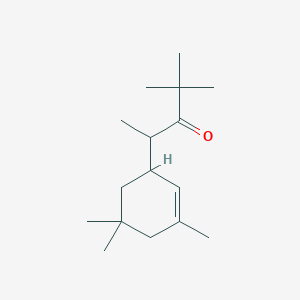
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)
